2,3-Dibromophenol chemical properties and structure
2,3-Dibromophenol chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties and Structure of 2,3-Dibromophenol
Abstract
2,3-Dibromophenol (CAS No: 57383-80-9) is a specialized halogenated aromatic scaffold critical to the synthesis of bioactive marine natural products and small-molecule immunomodulators.[1][2] Unlike its symmetrical isomers (2,6- or 3,5-dibromophenol), the 2,3-substitution pattern imposes unique steric and electronic constraints, creating a "molecular hinge" effect that influences binding affinity in protein pockets, particularly within the STING (Stimulator of Interferon Genes) pathway. This guide provides a definitive analysis of its physicochemical profile, selective synthesis protocols, and emerging utility in drug discovery.
Structural Analysis & Electronic Properties
The 2,3-dibromophenol molecule features a benzene ring substituted with a hydroxyl group at C1 and bromine atoms at C2 (ortho) and C3 (meta). This contiguous trisubstitution pattern creates a distinct electronic environment compared to dispersed isomers.
-
Ortho-Effect (C2-Br): The bulky bromine atom at the C2 position exerts significant steric pressure on the phenolic hydroxyl group, forcing the O-H bond to rotate out of coplanarity with the aromatic ring. This reduces orbital overlap between the oxygen lone pair and the
-system, slightly increasing the acidity of the phenol relative to the 3,5-isomer. -
Inductive Summation: Both bromine atoms are electron-withdrawing (-I effect). However, the C2 bromine also donates electron density via resonance (+M), partially counteracting the inductive pull. The net effect is a deactivated ring system that is resistant to further electrophilic substitution but highly reactive in palladium-catalyzed cross-couplings.
Physicochemical Profile[3][4][5][6][7][8][9][10][11][12][13]
| Property | Value | Technical Note |
| Molecular Formula | C₆H₄Br₂O | |
| Molecular Weight | 251.90 g/mol | Heavy atom count: 9 |
| Appearance | Off-white to pale yellow solid | Oxidizes to quinones upon prolonged air exposure |
| Melting Point | 68–69 °C | Distinct from 2,4-isomer (mp 40 °C) and 2,6-isomer (mp 94 °C) |
| Boiling Point | 252.1 °C (at 760 mmHg) | High boiling point due to H-bonding and molecular weight |
| Acidity (pKa) | ~7.47 (Predicted) | More acidic than phenol (9.[3][4][5]95) due to -I effect of Br |
| Solubility | Soluble in EtOH, DCM, DMSO | Moderate water solubility (~1 g/L) |
| LogP | 2.92 | Lipophilic; suitable for membrane permeability |
Selective Synthesis Protocols
Critical Warning: Direct bromination of phenol fails to produce 2,3-dibromophenol.[1] The hydroxyl group is a strong ortho/para director, leading exclusively to 2,4-dibromophenol, 2,6-dibromophenol, or 2,4,6-tribromophenol. Accessing the 2,3-isomer requires an indirect strategy, typically via the Sandmeyer reaction or Directed ortho-Metalation (DoM).[1]
Protocol A: The Sandmeyer Route (High Selectivity)
This method uses 2-amino-3-bromophenol (or 3-bromoaniline as a precursor) to install the second bromine and hydroxyl group regioselectively.
Step-by-Step Methodology:
-
Precursor Preparation: Start with 3-bromoaniline .[1]
-
Regioselective Bromination: Treat with NBS (N-Bromosuccinimide) in acetonitrile at 0°C. The amino group directs the incoming bromine to the ortho position (C2), yielding 2,3-dibromoaniline .
-
Diazotization: Dissolve 2,3-dibromoaniline in H₂SO₄/H₂O. Cool to 0-5°C and add NaNO₂ dropwise to form the diazonium salt.
-
Hydrolysis (Sandmeyer-type): Heat the diazonium salt solution to 100°C (or treat with Cu₂O/Cu(NO₃)₂ in water) to replace the N₂⁺ group with a hydroxyl group.
-
Purification: Steam distillation or column chromatography (Hexane/EtOAc) to isolate the solid product.
Protocol B: Directed ortho-Metalation (DoM)
-
Protection: Protect 3-bromophenol as a carbamate or MOM ether.
-
Lithiation: Treat with LDA (Lithium Diisopropylamide) at -78°C. The directing group and the C3-Br synergistically direct lithiation to the C2 position.
-
Quench: Add a bromine source (e.g., CBr₄ or 1,2-dibromoethane).
-
Deprotection: Acidic hydrolysis yields 2,3-dibromophenol.
Caption: Figure 1. Comparison of synthetic routes. Direct bromination (red) yields incorrect isomers. The Sandmeyer route (green/blue) ensures regioselectivity.[1]
Spectroscopic Identification
Identification of the 2,3-isomer relies on the specific coupling patterns of the three aromatic protons (H4, H5, H6).
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.30 (dd, J=8.0, 1.5 Hz, 1H, H-4): The proton adjacent to the meta-bromine.
-
δ 7.10 (t, J=8.0 Hz, 1H, H-5): The proton between H-4 and H-6. It appears as a triplet (or dd) due to coupling with both neighbors.
-
δ 6.95 (dd, J=8.0, 1.5 Hz, 1H, H-6): The proton ortho to the hydroxyl group.
-
δ 5.60 (s, br, 1H, OH): Broad singlet, shift varies with concentration.
-
Note: The key distinction from the 2,6-isomer is the lack of symmetry; the 2,6-isomer shows a simple doublet-triplet pattern (2H, 1H integration).
-
-
¹³C NMR (CDCl₃):
-
Expected peaks at ~152 ppm (C-OH), ~133 ppm (C-Br), ~125 ppm (C-H), with distinct shifts for the C2 and C3 quaternary carbons carrying bromine.
-
Applications in Drug Development
2,3-Dibromophenol is not merely an intermediate; its derivative scaffold is a potent pharmacophore in immunology.
STING Agonist Development (OSBP63)
Recent research identifies marine bromophenol derivatives as non-nucleotide agonists of the STING (Stimulator of Interferon Genes) pathway. The 2,3-dibromo motif is crucial for binding within the STING dimer interface.
-
Mechanism: The compound (e.g., OSBP63) acts as a "molecular glue," stabilizing the STING dimer in an active conformation.
-
Binding Mode:
-
Hydroxyl Group: Forms hydrogen bonds with THR263 and THR267 .[6]
-
Bromine Atoms: Engage in halogen bonding with backbone carbonyls of GLY166 and SER162 , and
-stacking interactions with TYR167 .[6] -
Therapeutic Outcome: Activation triggers IRF3 phosphorylation and IFN-
secretion, enhancing anti-tumor immunity.
-
Caption: Figure 2. Interaction map of the 2,3-dibromophenol scaffold within the STING protein binding pocket.
Safety and Handling (SDS Summary)
-
Hazards: Acute Toxicity (Oral/Dermal), Skin Corrosion/Irritation (Category 2), Serious Eye Damage (Category 1).
-
Handling: Use strictly in a fume hood. The compound is a potent alkylating agent precursor and can cause severe burns.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Light sensitive (bromine lability).
References
-
BenchChem. (2025).[1][7] Application Notes and Protocols for the Synthesis of 2,3-Dibromophenol Derivatives. Retrieved from
-
Li, Y., et al. (2023). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. Marine Drugs / MDPI. Retrieved from
-
PubChem. (2025). 2,3-Dibromophenol Compound Summary (CID 34264). National Library of Medicine. Retrieved from
-
Organic Syntheses. (1933). General Methods for Dibromophenol Isomers (Contextual Reference). Org. Synth. Coll. Vol. 2. Retrieved from
-
ChemicalBook. (2024).[4] NMR Spectral Data for Bromophenol Isomers. Retrieved from
Sources
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- 3. CN109320403A - A kind of preparation method of 2,5-dibromophenol - Google Patents [patents.google.com]
- 4. 2,6-Dibromophenol(608-33-3) 1H NMR spectrum [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
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